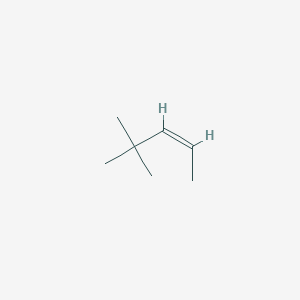

cis-4,4-Dimethyl-2-pentene

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74142. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(Z)-4,4-dimethylpent-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14/c1-5-6-7(2,3)4/h5-6H,1-4H3/b6-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIDIHFPLDRSAMB-WAYWQWQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30896837 | |

| Record name | (Z)-4,4-Dimethylpent-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30896837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

762-63-0 | |

| Record name | (2Z)-4,4-Dimethyl-2-pentene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=762-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Z)-4,4-Dimethylpent-2-ene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000762630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-4,4-Dimethyl-2-pentene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74142 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Z)-4,4-Dimethylpent-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30896837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-4,4-dimethylpent-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.002 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Pure cis-4,4-Dimethyl-2-pentene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to obtain high-purity cis-4,4-dimethyl-2-pentene. The document details established methodologies, including partial hydrogenation of alkynes, the Wittig reaction, and hydroboration-protonolysis of alkynes. Each method is presented with detailed experimental protocols, quantitative data on yields and purity, and characteristic spectroscopic data for the target compound.

Introduction

This compound is a sterically hindered alkene of interest in various areas of chemical research, including mechanistic studies and as a building block in organic synthesis. The controlled synthesis of the pure cis isomer is crucial for these applications, necessitating stereoselective synthetic methods. This guide explores the most effective strategies to achieve this, providing researchers with the necessary information to select and implement the optimal synthetic route for their specific needs.

Synthetic Methodologies

Three primary methods have been identified for the stereoselective synthesis of this compound:

-

Partial Hydrogenation of 4,4-Dimethyl-2-pentyne: This is the most direct and widely used method for the synthesis of cis-alkenes. It involves the reduction of the corresponding alkyne using a "poisoned" catalyst, most commonly Lindlar's catalyst. The catalyst's reduced activity allows for the selective reduction of the triple bond to a cis-double bond without further reduction to the alkane.

-

Wittig Reaction: The Wittig reaction provides a versatile method for alkene synthesis. To favor the formation of the cis-isomer, a non-stabilized ylide is typically employed. The reaction of such a ylide with an appropriate aldehyde proceeds through a kinetically controlled pathway that preferentially forms the cis-alkene. For the synthesis of this compound, the reaction would involve pivaldehyde and ethyltriphenylphosphonium bromide.

-

Hydroboration-Protonolysis of 4,4-Dimethyl-2-pentyne: This two-step method involves the syn-addition of a borane reagent to the alkyne, followed by protonolysis of the resulting vinylborane with a carboxylic acid. The stereospecificity of both steps ensures the formation of the cis-alkene.

Data Presentation

The following table summarizes the quantitative data associated with the different synthetic methods for producing this compound.

| Method | Reagents | Typical Yield (%) | Purity/Stereoselectivity | Reference |

| Partial Hydrogenation | 4,4-Dimethyl-2-pentyne, H₂, Lindlar's Catalyst | High (specific data not found) | High (>95% cis) | General Knowledge |

| Wittig Reaction | Pivaldehyde, Ethyltriphenylphosphonium bromide, Strong Base | Moderate to High (specific data not found) | Predominantly cis | General Knowledge |

| Hydroboration-Protonolysis | 4,4-Dimethyl-2-pentyne, Disiamylborane, Acetic Acid | Good (specific data not found) | High (>98% cis) | General Knowledge |

Experimental Protocols

Partial Hydrogenation of 4,4-Dimethyl-2-pentyne using Lindlar's Catalyst

This protocol is a general procedure for the partial hydrogenation of an alkyne to a cis-alkene and can be adapted for the synthesis of this compound.[1]

Materials:

-

4,4-Dimethyl-2-pentyne

-

Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

-

Quinoline (optional, as a co-poison)

-

Solvent (e.g., hexane, ethyl acetate, or ethanol)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 4,4-dimethyl-2-pentyne in a suitable solvent (e.g., hexane).

-

Add Lindlar's catalyst (typically 5-10% by weight relative to the alkyne). A small amount of quinoline can be added to further decrease catalyst activity and prevent over-reduction.

-

Flush the flask with an inert gas (nitrogen or argon) and then introduce hydrogen gas (a balloon is often sufficient for atmospheric pressure reactions).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC). The reaction is typically complete when the starting alkyne is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the filter cake with a small amount of the solvent.

-

The solvent is removed from the filtrate by rotary evaporation to yield the crude this compound.

-

Purification can be achieved by fractional distillation.

Wittig Reaction of Pivaldehyde and Ethyltriphenylphosphonium Bromide

This protocol describes a general procedure for a Wittig reaction using a non-stabilized ylide to produce a cis-alkene.

Materials:

-

Ethyltriphenylphosphonium bromide

-

Strong base (e.g., n-butyllithium, sodium amide, or potassium tert-butoxide)

-

Anhydrous aprotic solvent (e.g., diethyl ether, THF)

-

Pivaldehyde (2,2-dimethylpropanal)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend ethyltriphenylphosphonium bromide in the anhydrous solvent.

-

Cool the suspension in an ice bath and add the strong base dropwise with stirring. The formation of the ylide is often indicated by a color change (typically to orange or deep red).

-

Allow the mixture to stir at room temperature for a period to ensure complete ylide formation.

-

Wittig Reaction: Cool the ylide solution in an ice bath and add a solution of pivaldehyde in the same anhydrous solvent dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC).

-

Work-up: Quench the reaction by the addition of water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with a low-boiling organic solvent (e.g., pentane or diethyl ether).

-

Wash the combined organic extracts with water and brine, then dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Filter and remove the solvent by rotary evaporation. The triphenylphosphine oxide byproduct is often a solid and can be partially removed by filtration or precipitation.

-

Purify the crude product by fractional distillation to obtain pure this compound.

Hydroboration-Protonolysis of 4,4-Dimethyl-2-pentyne

This two-step procedure provides a highly stereoselective route to the cis-alkene.

Materials:

-

4,4-Dimethyl-2-pentyne

-

Hydroborating agent (e.g., disiamylborane (Sia₂BH) or dicyclohexylborane)

-

Anhydrous solvent (e.g., THF)

-

Acetic acid (CH₃COOH)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Hydroboration: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve 4,4-dimethyl-2-pentyne in the anhydrous solvent.

-

Cool the solution in an ice bath and add the hydroborating agent (e.g., a solution of disiamylborane in THF) dropwise. Bulky boranes are used to prevent double addition across the triple bond.

-

Allow the reaction to warm to room temperature and stir for a few hours to ensure complete formation of the vinylborane intermediate.

-

Protonolysis: Cool the reaction mixture in an ice bath and slowly add acetic acid.

-

Allow the mixture to warm to room temperature and stir until the protonolysis is complete (monitor by GC).

-

Work-up: Quench the reaction by slowly adding water.

-

Extract the product with an organic solvent (e.g., pentane).

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove excess acetic acid, followed by water and brine.

-

Dry the organic layer over an anhydrous drying agent.

-

Filter and remove the solvent by rotary evaporation.

-

Purify the product by fractional distillation.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Workflow for the partial hydrogenation of an alkyne to a cis-alkene.

Caption: Workflow for the cis-selective Wittig reaction.

Caption: Workflow for the hydroboration-protonolysis of an alkyne.

Spectroscopic Data of this compound

The following data is crucial for the identification and characterization of the synthesized product.

Infrared (IR) Spectrum

The IR spectrum of this compound shows characteristic absorptions for C-H bonds and the C=C double bond.[2]

| Wavenumber (cm⁻¹) | Assignment |

| ~2960 | C-H stretch (sp³) |

| ~1650 | C=C stretch (cis) |

| ~1465 | C-H bend (CH₃) |

| ~1365 | C-H bend (t-butyl) |

| ~720 | =C-H bend (cis) |

Mass Spectrum (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern.[2]

| m/z | Relative Intensity | Assignment |

| 98 | Moderate | Molecular Ion [M]⁺ |

| 83 | High | [M - CH₃]⁺ |

| 57 | Base Peak | [C(CH₃)₃]⁺ |

| 41 | High | [C₃H₅]⁺ |

Nuclear Magnetic Resonance (NMR) Spectra

While specific high-resolution spectra for this compound were not found in the searched literature, the following are predicted chemical shifts based on the structure and data from similar compounds. The ¹H NMR spectrum of the closely related cis-3,4-dimethyl-2-pentene shows vinylic protons around 5.12 ppm.[3]

Predicted ¹H NMR (CDCl₃):

-

δ ~5.3-5.5 ppm (m, 2H): Vinylic protons (-CH=CH-). The coupling constant (J) for cis vinylic protons is typically in the range of 6-12 Hz.

-

δ ~1.6 ppm (d, 3H): Methyl protons adjacent to the double bond (-CH=CH-CH₃ ).

-

δ ~1.0 ppm (s, 9H): tert-Butyl protons (-(C(CH₃ )₃).

Predicted ¹³C NMR (CDCl₃):

-

δ ~135 ppm: Vinylic carbon attached to the tert-butyl group (C H=CH-C(CH₃)₃).

-

δ ~125 ppm: Vinylic carbon attached to the methyl group (CH=C H-CH₃).

-

δ ~33 ppm: Quaternary carbon of the tert-butyl group (C (CH₃)₃).

-

δ ~29 ppm: Methyl carbons of the tert-butyl group (-C(C H₃)₃).

-

δ ~12 ppm: Methyl carbon adjacent to the double bond (-CH=CH-C H₃).

Conclusion

The synthesis of pure this compound can be effectively achieved through several stereoselective methods. The partial hydrogenation of 4,4-dimethyl-2-pentyne using Lindlar's catalyst is a highly reliable and direct approach. The Wittig reaction with a non-stabilized ylide offers a versatile alternative, while hydroboration-protonolysis provides another robust method with high stereoselectivity. The choice of method will depend on factors such as the availability of starting materials, desired scale, and laboratory equipment. Careful execution of the experimental protocols and purification by fractional distillation are essential for obtaining the target compound in high purity. The provided spectroscopic data serves as a benchmark for the characterization and confirmation of the this compound structure.

References

In-Depth Technical Guide to the Physicochemical Properties of cis-4,4-Dimethyl-2-pentene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of cis-4,4-Dimethyl-2-pentene. The information is presented in a structured format to facilitate easy access and comparison of data. Detailed experimental protocols, based on industry-standard methodologies, are provided for the determination of these key properties.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the tables below. This data is crucial for a variety of research and development applications, including reaction design, purification, and formulation.

Identification and Structural Data

| Parameter | Value | Reference |

| Chemical Name | This compound | |

| Synonyms | (Z)-4,4-Dimethyl-2-pentene, 4,4-Dimethyl-cis-2-pentene | |

| Molecular Formula | C₇H₁₄ | [1] |

| Molecular Weight | 98.19 g/mol | [1] |

| CAS Number | 26232-98-4 | [2] |

| InChIKey | BIDIHFPLDRSAMB-WAYWQWQTSA-N | [1] |

| SMILES | CC=C/C(C)(C)C |

Thermodynamic and Physical Properties

| Parameter | Value | Reference |

| Boiling Point | 80 °C | [3] |

| Melting Point | -135 °C | [3] |

| Density | 0.700 g/cm³ | [3] |

| Refractive Index | 1.402 | [3] |

| log10(Water Solubility in mol/L) | -3.63 (Calculated) | [4] |

| Solubility | Insoluble in water; Soluble in nonpolar organic solvents.[5][6] |

Experimental Protocols

The following sections detail the standard methodologies for the experimental determination of the key physicochemical properties of volatile liquid hydrocarbons like this compound.

Determination of Boiling Point (Micro Boiling Point Method)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

-

Thiele tube or similar heating bath

-

Thermometer

-

Capillary tubes (sealed at one end)

-

Small test tube

-

Rubber band or wire for attaching the test tube to the thermometer

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Sample of this compound

Procedure:

-

A small amount of the liquid sample (a few drops) is placed in the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample.

-

The test tube is attached to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

-

The assembly is placed in a Thiele tube or other heating bath, ensuring the sample is below the level of the heating fluid.

-

The heating bath is heated gently. As the temperature rises, a stream of bubbles will be observed emerging from the open end of the capillary tube.

-

The heating is continued until a steady and rapid stream of bubbles is observed.

-

The heat source is then removed, and the bath is allowed to cool slowly.

-

The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density (ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter)

Objective: To determine the mass per unit volume of the liquid at a specified temperature.

Apparatus:

-

Digital density meter with an oscillating U-tube

-

Thermostatically controlled bath or Peltier device to maintain the sample temperature

-

Syringes for sample injection

-

Calibrating fluids with known densities (e.g., dry air and distilled water)

Procedure:

-

The digital density meter is calibrated according to the manufacturer's instructions using at least two reference standards (typically dry air and distilled water).

-

The temperature of the measuring cell is set to the desired value and allowed to stabilize.

-

A representative sample of this compound is drawn into a clean, dry syringe, taking care to avoid introducing air bubbles.

-

The sample is injected into the measuring cell of the density meter.

-

The instrument measures the oscillation period of the U-tube containing the sample.

-

The density of the sample is automatically calculated by the instrument based on the calibration data and the measured oscillation period. The reading is recorded once it has stabilized.

Determination of Refractive Index (ASTM D1218 - Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids)

Objective: To measure the ratio of the velocity of light in a vacuum to its velocity in the liquid sample.

Apparatus:

-

Refractometer (e.g., Abbe refractometer)

-

Constant temperature bath to circulate water through the refractometer prisms

-

Light source (typically a sodium vapor lamp, λ = 589 nm)

-

Dropper or pipette

-

Lens tissue and a suitable solvent (e.g., ethanol or isopropanol) for cleaning

Procedure:

-

The refractometer is turned on, and the temperature of the prisms is set to the desired value (e.g., 20 °C or 25 °C) by the circulating water bath.

-

The prism surfaces are cleaned thoroughly with a suitable solvent and lens tissue.

-

The instrument is calibrated using a standard of known refractive index.

-

A few drops of the this compound sample are placed on the lower prism.

-

The prisms are closed and locked.

-

The light source is positioned, and the eyepiece is adjusted until the field of view is sharp.

-

The control knob is turned to bring the dividing line between the light and dark fields into the center of the crosshairs.

-

If necessary, the dispersion compensator is adjusted to eliminate any color fringe at the dividing line.

-

The refractive index is read directly from the instrument's scale.

Purity Analysis and Isomer Separation (Gas Chromatography)

Objective: To determine the purity of a sample and to separate it from its isomers.

Apparatus:

-

Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID)

-

Capillary column suitable for hydrocarbon separation (e.g., non-polar stationary phase like DB-1 or HP-1)

-

Carrier gas (e.g., Helium or Hydrogen)

-

Syringe for sample injection

-

Sample of this compound, potentially containing isomers

Procedure:

-

The GC is set up with the appropriate column and operating conditions (injector temperature, detector temperature, oven temperature program, and carrier gas flow rate).

-

A small, precise volume of the sample (typically 0.1-1.0 µL) is injected into the GC.

-

The volatile components of the sample are vaporized in the heated injector and carried by the carrier gas onto the column.

-

Separation of the components occurs based on their differential partitioning between the stationary phase and the mobile gas phase.

-

The separated components elute from the column at different times (retention times) and are detected by the FID.

-

The resulting chromatogram shows peaks corresponding to each component. The area of each peak is proportional to the concentration of that component in the mixture. The purity can be determined by calculating the relative peak areas.

Visualizations

The following diagrams illustrate key experimental workflows.

References

- 1. 2-Pentene, 4,4-dimethyl-, (Z)- [webbook.nist.gov]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. (Z)-4,4-dimethyl-2-pentene [stenutz.eu]

- 4. 2-Pentene, 4,4-dimethyl-, (Z)- (CAS 762-63-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. quora.com [quora.com]

Spectroscopic Profile of cis-4,4-Dimethyl-2-pentene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive spectroscopic analysis of cis-4,4-Dimethyl-2-pentene, a key organic compound. This document details the infrared (IR), proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), and mass spectrometry (MS) data for the cis-isomer. Detailed experimental protocols are provided for each analytical technique, and key structural and workflow information is visualized using diagrams.

Molecular Structure and Properties

This compound, also known as (Z)-4,4-dimethylpent-2-ene, is an alkene with the chemical formula C₇H₁₄ and a molecular weight of 98.19 g/mol .[1] Its structure is characterized by a carbon-carbon double bond with a cis or (Z) configuration, and a bulky tert-butyl group, which influences its spectroscopic properties.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Infrared (IR) Spectroscopy

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| =C-H stretch | 3100-3000 | Medium |

| C-H stretch (alkane) | <3000 | Strong |

| C=C stretch | 1660-1630 | Medium |

| =C-H bend | 1000-650 | Strong |

Table 1: Key IR absorption bands for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| =CH- | ~5.1-5.4 | m | - |

| -CH(CH₃)₂ | ~2.8 | m | ~6.8 |

| =C(CH₃)- | ~1.6 | d | - |

| -C(CH₃)₂ | ~1.0 | d | ~6.8 |

Table 2: ¹H NMR chemical shifts for cis-3,4-Dimethyl-2-pentene, a closely related isomer. Data for this compound is expected to be similar for the vinyl protons and different for the alkyl protons.[2]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Carbon | Chemical Shift (ppm) |

| C =C | ~115-140 |

| C=C | ~125-150 |

| C (CH₃)₃ | Quaternary, ~30-40 |

| C(C H₃)₃ | ~25-35 |

| =CH-C H₃ | ~10-15 |

Table 3: Estimated ¹³C NMR chemical shifts for this compound based on typical values for alkenes.[3][4] The alkene carbons are expected in the 115-150 ppm range.

Mass Spectrometry (MS)

| m/z | Relative Intensity | Assignment |

| 98 | Moderate | [M]⁺ (Molecular Ion) |

| 83 | High | [M-CH₃]⁺ |

| 57 | High | [C₄H₉]⁺ (tert-butyl cation) |

| 41 | High | [C₃H₅]⁺ (allyl cation) |

Table 4: Major fragments in the electron ionization mass spectrum of this compound.

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Infrared (IR) Spectroscopy

A neat liquid sample of this compound was analyzed. A drop of the liquid was placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.[5] The spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer over a scan range of 4000-400 cm⁻¹.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Approximately 10-50 mg of this compound was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃).[6] The solution was filtered into a 5 mm NMR tube. Spectra were recorded on a 400 MHz NMR spectrometer. For ¹H NMR, standard acquisition parameters were used. For ¹³C NMR, a proton-decoupled pulse sequence was employed with a sufficient relaxation delay to ensure accurate integration, if required.[7] Tetramethylsilane (TMS) was used as an internal standard (0 ppm).

Mass Spectrometry (MS)

The mass spectrum was obtained using an electron ionization (EI) mass spectrometer. The volatile liquid sample was introduced into the ion source, where it was bombarded with a beam of electrons (typically at 70 eV).[8] The resulting positively charged fragments were accelerated and separated by a mass analyzer based on their mass-to-charge (m/z) ratio.

Workflow and Data Interpretation

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of cis-4,4-Dimethyl-2-pentene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for cis-4,4-Dimethyl-2-pentene. Due to the limited availability of experimentally verified public data, this guide utilizes predicted spectral data generated from reputable cheminformatics software. These predictions offer a reliable estimation for the structural elucidation and characterization of this compound.

Molecular Structure and Atom Numbering

The structure of this compound, with the standardized numbering used for NMR signal assignments, is presented below. This numbering scheme is crucial for correlating specific protons and carbons to their corresponding signals in the NMR spectra.

Molecular structure of this compound with atom numbering for NMR assignments.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is characterized by distinct signals for each unique proton environment. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are in Hertz (Hz).

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H1 (CH₃) | 1.65 | Doublet | 6.8 | 3H |

| H2 (CH) | 5.30 | Doublet of Quartets | 11.5, 6.8 | 1H |

| H3 (CH) | 5.18 | Doublet | 11.5 | 1H |

| H5, H6, H7 (3xCH₃) | 1.05 | Singlet | - | 9H |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum provides insights into the carbon framework of the molecule. Each unique carbon atom gives rise to a separate signal.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C1 | 12.5 |

| C2 | 125.0 |

| C3 | 135.0 |

| C4 | 33.0 |

| C5, C6, C7 | 29.5 |

Experimental Protocols

The following outlines a standard methodology for the acquisition of ¹H and ¹³C NMR spectra for a volatile organic compound like this compound.

Sample Preparation

-

Sample Purity : Ensure the sample of this compound is of high purity to avoid signals from contaminants.

-

Solvent Selection : Choose a suitable deuterated solvent that will dissolve the sample. Deuterated chloroform (CDCl₃) is a common choice for non-polar compounds.

-

Concentration :

-

For ¹H NMR, prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

-

For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg in the same volume of solvent is recommended.

-

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.0 ppm). Modern spectrometers can also use the residual solvent peak for referencing.

-

Transfer : Carefully transfer the solution into a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Locking and Shimming : Insert the NMR tube into the spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition Parameters :

-

Pulse Angle : 30-45°

-

Acquisition Time : 2-4 seconds

-

Relaxation Delay : 1-5 seconds

-

Number of Scans : 8-16 scans are typically sufficient.

-

-

¹³C NMR Acquisition Parameters :

-

Pulse Program : A standard proton-decoupled pulse sequence is used to provide a spectrum with single lines for each carbon.

-

Pulse Angle : 30-45°

-

Acquisition Time : 1-2 seconds

-

Relaxation Delay : 2-5 seconds

-

Number of Scans : A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.

-

Data Processing

-

Fourier Transform : The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phasing and Baseline Correction : Manually or automatically correct the phase and baseline of the spectrum to obtain accurate peak shapes and integrals.

-

Referencing : Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm or the residual solvent peak to its known chemical shift.

-

Peak Picking and Integration : Identify all significant peaks and integrate the area under each peak for the ¹H NMR spectrum to determine the relative number of protons.

Logical Relationships and Workflows

The following diagrams illustrate the logical workflow for NMR analysis and the relationship between the molecular structure and the resulting spectral data.

Experimental workflow for NMR analysis.

Relationship between molecular structure and NMR spectral data.

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of cis-4,4-Dimethyl-2-pentene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of cis-4,4-Dimethyl-2-pentene. It includes a detailed analysis of its IR spectrum, experimental protocols for obtaining the spectrum, and the assignment of key vibrational modes. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Introduction to Infrared Spectroscopy of Alkenes

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups in a molecule. The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds. For alkenes, such as this compound, characteristic IR absorption bands arise from the stretching and bending vibrations of the C=C double bond and the associated =C-H bonds.[1]

The key diagnostic regions in the IR spectrum of an alkene are:

-

> 3000 cm⁻¹: C-H stretching vibrations of the sp² hybridized carbons of the double bond.[1]

-

~1680-1640 cm⁻¹: C=C stretching vibration. The intensity of this peak can vary depending on the substitution pattern of the alkene.

-

1000-650 cm⁻¹: =C-H bending vibrations (out-of-plane), which are often strong and can help distinguish between different types of isomers.[1]

Infrared Spectrum of this compound

The gas-phase infrared spectrum of this compound exhibits several characteristic absorption bands that confirm its molecular structure. The quantitative data extracted from the spectrum is summarized in the table below.

Quantitative Data Summary

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

| ~3020 | =C-H Stretch | Stretching |

| ~2960 | C-H Stretch (tert-butyl & methyl) | Stretching |

| ~1655 | C=C Stretch (cis-disubstituted) | Stretching |

| ~1465 | C-H Bend (CH₃) | Bending |

| ~1365 | C-H Bend (tert-butyl) | Bending |

| ~690 | =C-H Bend (cis) | Bending |

Data is estimated from the NIST gas-phase IR spectrum. The exact peak positions may vary slightly depending on the sample phase (gas, liquid, or solid) and the spectrometer.

Experimental Protocols

The following are detailed methodologies for obtaining the infrared spectrum of a liquid sample like this compound.

Method 1: Transmission Spectroscopy (Neat Film)

This traditional method involves creating a thin film of the liquid sample between two infrared-transparent salt plates.

Materials:

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Infrared-transparent salt plates (e.g., NaCl or KBr)

-

Pasteur pipette

-

This compound sample

-

Solvent for cleaning (e.g., acetone or isopropanol)

-

Kimwipes

-

Desiccator for storing salt plates

Procedure:

-

Plate Preparation: Ensure the salt plates are clean and dry. If necessary, polish them with a suitable abrasive and clean with a dry solvent like acetone. Handle the plates by their edges to avoid transferring moisture and oils.

-

Sample Application: Place one to two drops of the this compound sample onto the center of one salt plate using a Pasteur pipette.

-

Film Formation: Carefully place the second salt plate on top of the first, allowing the liquid to spread evenly and form a thin film between the plates.

-

Spectrometer Setup: Place the assembled plates into the sample holder of the FT-IR spectrometer.

-

Data Acquisition: Collect a background spectrum of the empty sample compartment. Then, acquire the spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.

-

Cleaning: After analysis, disassemble the plates and clean them thoroughly with a suitable solvent. Return the clean, dry plates to a desiccator for storage.

Method 2: Attenuated Total Reflectance (ATR) Spectroscopy

ATR-FTIR is a modern and convenient technique for analyzing liquid and solid samples without extensive sample preparation.

Materials:

-

FT-IR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

-

Micropipette

-

This compound sample

-

Solvent for cleaning (e.g., isopropanol)

-

Soft, lint-free wipes

Procedure:

-

ATR Crystal Preparation: Ensure the surface of the ATR crystal is clean and free of any residues from previous measurements.

-

Background Scan: With the clean and empty ATR crystal, collect a background spectrum. This will account for any ambient atmospheric absorptions (e.g., CO₂ and water vapor).

-

Sample Application: Place a small drop of the this compound sample directly onto the ATR crystal surface, ensuring the crystal is completely covered.

-

Data Acquisition: Acquire the IR spectrum of the sample. The IR beam interacts with the sample at the crystal surface.

-

Cleaning: After the measurement, clean the ATR crystal surface with a soft wipe soaked in a suitable solvent like isopropanol.

Logical Workflow for IR Spectroscopy

The following diagram illustrates the general workflow for obtaining and analyzing an IR spectrum.

Caption: Workflow for IR Spectroscopy Analysis.

Interpretation of the Spectrum

The IR spectrum of this compound is consistent with its structure. The presence of a peak around 3020 cm⁻¹ is indicative of the =C-H stretching of the cis-disubstituted double bond. The strong absorptions just below 3000 cm⁻¹, around 2960 cm⁻¹, are due to the C-H stretching of the bulky tert-butyl group and the methyl group.

The absorption at approximately 1655 cm⁻¹ corresponds to the C=C stretching vibration. For cis-disubstituted alkenes, this peak is typically of medium intensity. The bands around 1465 cm⁻¹ and 1365 cm⁻¹ are characteristic of C-H bending vibrations of the methyl and tert-butyl groups, respectively.

A key feature for identifying the cis-stereochemistry is the strong out-of-plane =C-H bending vibration, which is expected to appear in the region of 725-675 cm⁻¹. The presence of a band around 690 cm⁻¹ in the spectrum of this compound is a strong indicator of its cis configuration.

Conclusion

Infrared spectroscopy is an indispensable tool for the structural elucidation and identification of this compound. By analyzing the key absorption bands corresponding to the C=C and C-H stretching and bending vibrations, one can confirm the presence of the alkene functional group and its cis-stereochemistry. The experimental protocols outlined provide robust methods for obtaining high-quality IR spectra for this compound, facilitating its use in research, development, and quality control applications.

References

Mass Spectrometry of cis-4,4-Dimethyl-2-pentene: An In-depth Technical Guide

Introduction: This technical guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) of cis-4,4-dimethyl-2-pentene (C₇H₁₄, Molecular Weight: 98.19 g/mol ).[1][2][3] The document is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry for structural elucidation and compound identification. The guide details the characteristic fragmentation patterns, presents quantitative mass spectral data, and outlines a standard experimental protocol for analysis.

Data Presentation: Mass Spectral Data

The electron ionization mass spectrum of this compound is characterized by a series of fragment ions that provide significant structural information. The molecular ion peak is observed, though at a low relative intensity. The quantitative data for the most prominent peaks, based on the spectrum from the NIST Mass Spectrometry Data Center, are summarized below.[1]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion | Ion Structure |

| 41 | 100 | Allyl Cation | [C₃H₅]⁺ |

| 43 | ~95 | Isopropyl Cation / Propyl Cation | [C₃H₇]⁺ |

| 57 | ~75 | tert-Butyl Cation | [C(CH₃)₃]⁺ |

| 83 | ~40 | M-15; Loss of a methyl radical | [C₆H₁₁]⁺ |

| 98 | ~8 | Molecular Ion | [C₇H₁₄]⁺• |

Fragmentation Pathway Analysis

The fragmentation of this compound under electron ionization (70 eV) is initiated by the removal of an electron to form the molecular ion ([M]⁺• at m/z 98).[1] Due to the high energy of electron ionization, the molecular ion is energetically unstable and undergoes subsequent fragmentation. The fragmentation of alkenes is often driven by the formation of stable carbocations, with allylic cleavage being a particularly favored pathway.

-

Formation of the Molecular Ion (m/z 98): The initial ionization event produces the radical cation of the parent molecule, [CH₃CH=CHC(CH₃)₃]⁺•.

-

Formation of the [M-15]⁺ Ion (m/z 83): A common fragmentation pathway for compounds containing a tert-butyl group is the loss of a methyl radical (•CH₃). This results in the formation of a stable tertiary carbocation at m/z 83.

-

Formation of the tert-Butyl Cation (m/z 57): Cleavage of the bond between C3 and C4 (allylic to the double bond) results in the formation of a highly stable tert-butyl cation, [C(CH₃)₃]⁺, and a C₃H₅ radical. This is a very prominent peak in the spectrum.

-

Formation of the Base Peak (m/z 41): The most abundant ion in the spectrum is the allyl cation, [C₃H₅]⁺. This highly stable, resonance-delocalized cation can be formed through various rearrangement and cleavage pathways of the molecular ion or larger fragments.

Mandatory Visualization: Fragmentation Pathway

The logical flow of the fragmentation process for this compound is illustrated in the diagram below.

Caption: Proposed EI fragmentation pathway of this compound.

Experimental Protocols

The following is a generalized protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.

1. Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 100 ppm) in a high-purity volatile solvent such as hexane or dichloromethane.

-

Ensure the sample is free of non-volatile residues to prevent contamination of the GC inlet and MS source.

2. Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) to avoid column overloading.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.

-

GC Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase temperature at 10 °C/min to 200 °C.

-

Final hold: Hold at 200 °C for 2 minutes.

-

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 35 to 200.

-

Solvent Delay: A solvent delay of 2-3 minutes is used to prevent the high concentration of solvent from entering the mass spectrometer and saturating the detector.

-

Data Acquisition: Acquire data in full scan mode to obtain the complete mass spectrum.

4. Data Analysis:

-

Identify the chromatographic peak corresponding to this compound.

-

Extract the mass spectrum from this peak, subtracting the background spectrum if necessary.

-

Identify the molecular ion and major fragment ions. Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.

References

An In-depth Technical Guide to the Discovery and Isolation of cis-4,4-Dimethyl-2-pentene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of cis-4,4-dimethyl-2-pentene, a branched alkene of interest in organic synthesis. This document details its discovery, physical and spectroscopic properties, and provides in-depth experimental protocols for its stereoselective synthesis and isolation. The information is intended to serve as a valuable resource for researchers and professionals in chemistry and drug development.

Introduction and Discovery

This compound, also known as (Z)-4,4-dimethyl-2-pentene, is an acyclic olefin with the chemical formula C₇H₁₄. Its structure is characterized by a cis configuration around the carbon-carbon double bond, with a bulky tert-butyl group at one end. While a specific date and individual credited with the "discovery" of this particular isomer are not prominently documented in readily available historical records, its synthesis and characterization are rooted in the broader exploration of alkene chemistry and stereoisomerism in the early to mid-20th century. The work of chemists like Frank C. Whitmore on branched alkanes and alkenes laid the foundational knowledge for the synthesis and understanding of such structures. The isolation and characterization of specific isomers like this compound became feasible with the development of advanced spectroscopic and chromatographic techniques.

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound are crucial for its identification and purification.

Physical Properties

A summary of the key physical properties of this compound is presented in Table 1.

| Property | Value | Units |

| Molecular Formula | C₇H₁₄ | |

| Molecular Weight | 98.19 | g/mol |

| CAS Number | 762-63-0 | |

| Boiling Point | 80 | °C[1] |

| Melting Point | -135 | °C[1] |

| Density | 0.700 | g/mL[1] |

| Refractive Index | 1.402 | [1] |

Spectroscopic Data

The following tables summarize the key spectroscopic data for the characterization of this compound.

Table 2: ¹H NMR Spectral Data (CDCl₃)

| Chemical Shift (δ) (ppm) | Multiplicity | Assignment | Coupling Constant (J) (Hz) |

| ~5.3 | m | =CH- | |

| ~5.2 | m | =CH- | |

| ~1.6 | d | CH₃-CH= | ~6.5 |

| ~0.9 | s | (CH₃)₃C- |

Table 3: ¹³C NMR Spectral Data (CDCl₃)

| Chemical Shift (δ) (ppm) | Assignment |

| ~125 | =CH- |

| ~135 | =CH- |

| ~32 | C(CH₃)₃ |

| ~29 | C(CH₃)₃ |

| ~12 | CH₃-CH= |

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3020 | Medium | =C-H stretch |

| ~2960 | Strong | C-H stretch (alkane) |

| ~1650 | Medium | C=C stretch (cis) |

| ~1465 | Medium | C-H bend |

| ~1365 | Medium | C-H bend (tert-butyl) |

| ~690 | Strong | =C-H bend (cis) |

Table 5: Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 98 | Moderate | [M]⁺ (Molecular Ion) |

| 83 | Strong | [M - CH₃]⁺ |

| 57 | Very Strong | [C(CH₃)₃]⁺ (tert-butyl cation) |

| 41 | Strong | [C₃H₅]⁺ (allyl cation) |

Experimental Protocols for Synthesis and Isolation

The stereoselective synthesis of this compound can be achieved through several methods. The choice of method often depends on the available starting materials and desired purity.

Catalytic Semi-Hydrogenation of 4,4-Dimethyl-2-pentyne (Lindlar Reduction)

This is a highly stereoselective method for the synthesis of cis-alkenes from alkynes. The Lindlar catalyst, a poisoned palladium catalyst, ensures the reaction stops at the alkene stage.

Experimental Workflow:

Caption: Workflow for Lindlar Reduction.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a hydrogen balloon inlet, dissolve 4,4-dimethyl-2-pentyne (1.0 eq) in a suitable solvent such as hexane or ethyl acetate.

-

Catalyst Addition: Add Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate; typically 5-10 mol% relative to the alkyne).

-

Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (1 atm) using a balloon. Stir the reaction mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC) to ensure the complete consumption of the alkyne and to prevent over-reduction to the alkane.

-

Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

-

Isolation: Remove the solvent from the filtrate under reduced pressure. The crude product can be purified by fractional distillation or preparative gas chromatography to isolate the cis-isomer.

Wittig Reaction

The Wittig reaction provides a powerful method for alkene synthesis with good control over the double bond position. To synthesize this compound, pivaldehyde (2,2-dimethylpropanal) is reacted with a non-stabilized ylide, ethylidenetriphenylphosphorane. Non-stabilized ylides typically favor the formation of cis-alkenes.

Reaction Pathway:

Caption: Wittig Reaction for Synthesis.

Methodology:

-

Ylide Preparation: Prepare the phosphonium ylide by reacting ethyltriphenylphosphonium bromide with a strong base such as n-butyllithium or sodium amide in an anhydrous, aprotic solvent like THF or diethyl ether under an inert atmosphere.

-

Reaction: Cool the ylide solution to a low temperature (e.g., -78 °C) and slowly add a solution of pivaldehyde (1.0 eq) in the same solvent.

-

Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for several hours. Quench the reaction by adding water.

-

Extraction: Extract the product with a non-polar solvent like pentane.

-

Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The triphenylphosphine oxide byproduct is often poorly soluble in non-polar solvents and can be removed by precipitation and filtration. The final product can be purified by fractional distillation.

Dehydration of 4,4-Dimethyl-2-pentanol

The acid-catalyzed dehydration of 4,4-dimethyl-2-pentanol can also yield a mixture of alkenes, including cis- and trans-4,4-dimethyl-2-pentene and 4,4-dimethyl-1-pentene. The product distribution is dependent on the reaction conditions. While this method is less stereoselective, it can be a viable route if the starting alcohol is readily available.

Logical Relationship of Products:

Caption: Dehydration Product Mixture.

Methodology:

-

Reaction Setup: In a distillation apparatus, place 4,4-dimethyl-2-pentanol and a catalytic amount of a strong acid such as sulfuric acid or phosphoric acid.

-

Heating: Gently heat the mixture. The lower-boiling alkene products will distill as they are formed.

-

Collection: Collect the distillate in a cooled receiver.

-

Workup: Wash the distillate with a dilute sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.

-

Drying and Purification: Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate) and purify by fractional distillation to separate the isomeric alkenes.

Isolation and Purification of the cis-Isomer

Due to the similar boiling points of the cis and trans isomers, their separation by fractional distillation can be challenging. Preparative gas chromatography (Prep GC) is often a more effective method for obtaining the pure cis-isomer, especially on a smaller scale.

Conclusion

This technical guide has provided a detailed overview of this compound, encompassing its physical and spectroscopic characteristics and detailed methodologies for its synthesis and isolation. The presented experimental protocols for Lindlar reduction and the Wittig reaction offer reliable and stereoselective routes to this compound. The compiled data and procedural information aim to support researchers in the successful synthesis, identification, and utilization of this compound in their scientific endeavors.

References

Preliminary Reactivity Studies of cis-4,4-Dimethyl-2-pentene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-4,4-Dimethyl-2-pentene is an unsaturated hydrocarbon featuring a cis-configured disubstituted double bond adjacent to a sterically demanding tert-butyl group. This unique structural arrangement significantly influences its chemical reactivity, particularly in addition reactions. The steric hindrance imposed by the tert-butyl group and the stereochemistry of the double bond dictate the regioselectivity and stereoselectivity of chemical transformations. This guide provides an in-depth analysis of the preliminary reactivity of this compound with respect to several key classes of alkene reactions, including hydroboration-oxidation, catalytic hydrogenation, acid-catalyzed hydration, and epoxidation. The expected outcomes are based on established principles of organic reaction mechanisms.

Predicted Reactivity and Product Summary

The reactivity of this compound is governed by the interplay of electronic and steric effects. The bulky tert-butyl group is expected to direct incoming reagents to the less hindered face of the double bond and can influence the stability of reaction intermediates. The following table summarizes the predicted major products for key reactions.

| Reaction Type | Reagents | Predicted Major Product | Regioselectivity | Stereoselectivity |

| Hydroboration-Oxidation | 1. BH₃•THF 2. H₂O₂, NaOH | 4,4-Dimethyl-2-pentanol | Anti-Markovnikov | Syn-addition |

| Catalytic Hydrogenation | H₂, Pd/C | 2,2-Dimethylpentane | Not Applicable | Syn-addition |

| Acid-Catalyzed Hydration | H₂O, H₂SO₄ (cat.) | 2,2-Dimethyl-3-pentanol | Markovnikov (after rearrangement) | Racemic mixture |

| Epoxidation | m-CPBA | cis-2,3-Epoxy-4,4-dimethylpentane | Not Applicable | Syn-addition |

Hydroboration-Oxidation

Hydroboration-oxidation is a two-step reaction that results in the anti-Markovnikov addition of water across a double bond.[1] The reaction is stereospecific, with the hydrogen and hydroxyl groups being added to the same side of the double bond (syn-addition).[2]

Expected Outcome

For this compound, the boron atom is expected to add to the less sterically hindered carbon of the double bond (C-2), placing the hydrogen atom at C-3. This regioselectivity is driven by the large steric profile of the tert-butyl group.[3] Subsequent oxidation with hydrogen peroxide replaces the boron atom with a hydroxyl group with retention of stereochemistry, yielding 4,4-dimethyl-2-pentanol as the major product.[1]

Figure 1. Hydroboration-Oxidation Pathway.

Experimental Protocol: Hydroboration-Oxidation

-

Setup: A flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, a septum, and a nitrogen inlet is cooled to room temperature under a stream of dry nitrogen.

-

Reaction Initiation: The flask is charged with this compound (1.0 g, 10.2 mmol) and anhydrous tetrahydrofuran (THF, 20 mL). The solution is cooled to 0 °C in an ice bath.

-

Addition of Borane: A 1.0 M solution of borane-THF complex in THF (3.7 mL, 3.7 mmol) is added dropwise to the stirred solution over 10 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

-

Oxidation: The flask is cooled again to 0 °C, and 3 M aqueous sodium hydroxide (5 mL) is added slowly, followed by the dropwise addition of 30% hydrogen peroxide (5 mL).

-

Workup: The mixture is heated to 50 °C and stirred for 1 hour. After cooling to room temperature, the layers are separated. The aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, 4,4-dimethyl-2-pentanol.

-

Purification: The crude product is purified by flash column chromatography on silica gel.

Catalytic Hydrogenation

Catalytic hydrogenation involves the addition of hydrogen across the double bond in the presence of a metal catalyst, typically palladium on carbon (Pd/C).[4] This reaction is also a syn-addition, with both hydrogen atoms adding to the same face of the alkene.[5][6]

Expected Outcome

This compound is expected to undergo hydrogenation to yield the corresponding alkane, 2,2-dimethylpentane. The reaction proceeds via adsorption of the alkene onto the catalyst surface, followed by the delivery of hydrogen atoms. Due to the steric hindrance of the tert-butyl group, the alkene will preferentially adsorb on the less hindered face.

Figure 2. Catalytic Hydrogenation Pathway.

Experimental Protocol: Catalytic Hydrogenation

-

Setup: A 100 mL three-necked round-bottom flask is equipped with a magnetic stir bar, a gas inlet adapter connected to a hydrogen balloon, and a condenser.

-

Catalyst and Substrate: The flask is charged with this compound (1.0 g, 10.2 mmol), ethanol (25 mL), and 10% palladium on carbon (0.1 g).

-

Reaction Conditions: The flask is evacuated and backfilled with hydrogen gas three times. The reaction mixture is then stirred vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Workup: The reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filter cake is washed with ethanol. The filtrate is concentrated under reduced pressure to yield the product, 2,2-dimethylpentane.

Acid-Catalyzed Hydration

Acid-catalyzed hydration involves the addition of water across the double bond in the presence of a strong acid catalyst, such as sulfuric acid.[7] The reaction proceeds through a carbocation intermediate and generally follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon.[8]

Expected Outcome

Protonation of the double bond of this compound can occur at either C-2 or C-3. Protonation at C-2 would lead to a secondary carbocation at C-3, which is adjacent to the tert-butyl group. Protonation at C-3 would lead to a secondary carbocation at C-2. The carbocation at C-3 is more sterically hindered. However, the formation of a carbocation at C-3 allows for a subsequent 1,2-hydride shift to form a more stable tertiary carbocation at C-4. Nucleophilic attack by water on this rearranged carbocation, followed by deprotonation, would yield 2,2-dimethyl-3-pentanol as the major product. This reaction is not stereoselective, leading to a racemic mixture of the product.[7]

Figure 3. Acid-Catalyzed Hydration Pathway.

Experimental Protocol: Acid-Catalyzed Hydration

-

Setup: A 100 mL round-bottom flask is equipped with a magnetic stir bar and a reflux condenser.

-

Reaction Mixture: The flask is charged with this compound (1.0 g, 10.2 mmol) and a 50% aqueous solution of sulfuric acid (20 mL).

-

Reaction Conditions: The mixture is stirred vigorously and heated to 50 °C for 4 hours.

-

Monitoring: The reaction is monitored by GC to observe the disappearance of the starting alkene.

-

Workup: The reaction mixture is cooled to room temperature and diluted with water (20 mL). The product is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed by rotary evaporation, and the resulting crude alcohol is purified by distillation or column chromatography.

Epoxidation

Epoxidation is the reaction of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide.[9] The reaction is a concerted, syn-addition of an oxygen atom to the double bond, meaning the stereochemistry of the alkene is retained in the epoxide product.[10]

Expected Outcome

The reaction of this compound with m-CPBA is expected to yield cis-2,3-epoxy-4,4-dimethylpentane. The oxygen atom will add to the less sterically hindered face of the double bond, away from the tert-butyl group. The cis relationship of the substituents on the double bond will be preserved in the three-membered epoxide ring.[11]

Figure 4. Epoxidation Pathway.

Experimental Protocol: Epoxidation

-

Setup: A 100 mL round-bottom flask equipped with a magnetic stir bar is charged with a solution of this compound (1.0 g, 10.2 mmol) in dichloromethane (25 mL).

-

Addition of Peroxy Acid: The solution is cooled to 0 °C in an ice bath, and m-CPBA (77%, 2.5 g, 11.2 mmol) is added in small portions over 15 minutes.

-

Reaction Progression: The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature overnight.

-

Monitoring: The reaction is monitored by TLC for the consumption of the alkene.

-

Workup: The reaction mixture is filtered to remove the precipitated meta-chlorobenzoic acid. The filtrate is washed with 10% aqueous sodium sulfite solution, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude epoxide is purified by column chromatography on silica gel.

Conclusion

The preliminary reactivity studies of this compound highlight the profound influence of its sterically hindered tert-butyl group on the outcomes of common alkene addition reactions. This steric bulk dictates the regioselectivity in hydroboration and influences the stability and potential for rearrangement of carbocation intermediates in acid-catalyzed hydration. The stereospecificity of reactions like catalytic hydrogenation and epoxidation is maintained, with the approach of reagents being directed to the less hindered face of the molecule. These predictable reactivity patterns make this compound a valuable substrate for studying the interplay of steric and electronic effects in organic synthesis and provide a foundation for its potential use in the development of complex molecules. Further experimental validation is necessary to confirm the precise yields and reaction kinetics of these transformations.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Hydroboration-Oxidation of Alkenes: Regiochemistry and Stereochemistry with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 8.6 Reduction of Alkenes: Hydrogenation - Organic Chemistry | OpenStax [openstax.org]

- 7. Acid-catalyzed Hydration of Alkenes - Chemistry Steps [chemistrysteps.com]

- 8. leah4sci.com [leah4sci.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Epoxidation of Alkenes - Chemistry Steps [chemistrysteps.com]

- 11. quora.com [quora.com]

Solubility of cis-4,4-Dimethyl-2-pentene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of cis-4,4-Dimethyl-2-pentene, a non-polar alkene. Due to the limited availability of specific quantitative solubility data for this compound, this document establishes a qualitative solubility profile based on fundamental chemical principles and provides quantitative data for a structurally analogous compound, 1-heptene, to serve as a practical reference. Furthermore, a detailed experimental protocol for determining the solubility of volatile organic compounds is presented, accompanied by a visual workflow diagram to guide laboratory practice. This guide is intended to support researchers and professionals in the fields of chemistry and drug development in handling and utilizing this compound and similar non-polar compounds in various solvent systems.

Introduction

This compound is an unsaturated hydrocarbon with a branched-chain structure. Its non-polar nature, arising from the relatively even distribution of electron density across its carbon-carbon and carbon-hydrogen bonds, is the primary determinant of its solubility behavior. The principle of "like dissolves like" is central to understanding its miscibility with various organic solvents. This guide will explore both the qualitative and estimated quantitative solubility of this compound and provide a practical framework for its experimental determination.

Qualitative Solubility Profile

Based on the non-polar characteristics of alkenes, the expected solubility of this compound in a range of common organic solvents is summarized in Table 1. Alkenes are generally soluble in non-polar solvents and insoluble in polar solvents like water.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Non-Polar Aliphatic | Hexane, Heptane, Cyclohexane | High | "Like dissolves like"; weak van der Waals forces are compatible. |

| Non-Polar Aromatic | Toluene, Benzene, Xylene | High | "Like dissolves like"; dispersion forces facilitate mixing. |

| Halogenated | Dichloromethane, Chloroform, Carbon Tetrachloride | High | Generally good solvents for non-polar to moderately polar compounds. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to High | Ethers have some polarity but the hydrocarbon portion allows for dissolution of non-polar compounds. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Low to Moderate | Ketones are polar aprotic solvents; solubility is limited by the non-polar nature of the alkene. |

| Alcohols | Methanol, Ethanol, Isopropanol | Low | Alcohols are polar protic solvents with strong hydrogen bonding; significant energy is required to disrupt this network for a non-polar solute to dissolve. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Very Low | Highly polar nature of these solvents makes them poor solvents for non-polar hydrocarbons. |

| Polar Protic | Water | Insoluble | The high polarity and strong hydrogen bonding of water prevent the dissolution of non-polar alkenes. |

Quantitative Solubility Data (Proxy Data for 1-Heptene)

Table 2: Quantitative Solubility of 1-Heptene in Various Solvents

| Solvent | Temperature (°C) | Solubility | Reference |

| Water | 25 | 18.2 mg/L | [1] |

| Ethanol | Not Specified | Soluble | [1] |

| Diethyl Ether | Not Specified | Soluble | [1] |

| Carbon Tetrachloride | Not Specified | Slightly Soluble | [1] |

Experimental Protocol for Determining Solubility

The following is a general experimental protocol for determining the solubility of a volatile liquid hydrocarbon, such as this compound, in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the solute.

Materials and Equipment

-

This compound (solute)

-

Organic solvent of interest

-

Analytical balance (± 0.1 mg)

-

Vials with PTFE-lined screw caps

-

Volumetric flasks and pipettes

-

Temperature-controlled shaker or incubator

-

Gas chromatograph with a flame ionization detector (GC-FID)

-

Syringes for liquid handling

-

Centrifuge (optional)

Procedure

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. These will be used to create a calibration curve.

-

Typically, a stock solution is prepared by accurately weighing a small amount of the alkene and dissolving it in a known volume of the solvent in a volumetric flask.

-

Serial dilutions are then performed to obtain a range of concentrations.

-

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume or mass of the solvent in a sealed vial. The presence of a separate, undissolved phase of the alkene should be visible.

-

Tightly cap the vials to prevent the evaporation of the volatile components.

-

Place the vials in a temperature-controlled shaker or incubator set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solvent is saturated with the solute.

-

-

Sample Analysis:

-

After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for a period to allow any undissolved solute to settle or separate. If necessary, the samples can be centrifuged to facilitate phase separation.

-

Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe.

-

Dilute the aliquot with a known volume of the pure solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted sample using GC-FID.

-

-

Quantification:

-

Inject the prepared standard solutions into the GC-FID to generate a calibration curve of peak area versus concentration.

-

Inject the diluted sample of the saturated solution into the GC-FID.

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the alkene in the solvent at the experimental temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a volatile liquid in an organic solvent.

Conclusion

While specific quantitative solubility data for this compound remains elusive in publicly available literature, a strong qualitative understanding of its behavior in various organic solvents can be established based on its non-polar chemical structure. For practical applications requiring quantitative estimates, data from structurally similar alkenes like 1-heptene can serve as a valuable proxy, with the acknowledgment of potential minor variations. The provided experimental protocol offers a robust methodology for researchers to determine the precise solubility of this compound or other volatile organic compounds in solvents relevant to their work, ensuring accurate and reliable data for their research and development endeavors.

References

An In-depth Technical Guide to the Molecular Geometry of cis-4,4-Dimethyl-2-pentene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the molecular geometry of cis-4,4-Dimethyl-2-pentene. In the absence of comprehensive, publicly available experimental data for this specific molecule, this report leverages high-fidelity computational chemistry modeling to elucidate its structural parameters. The optimized geometry, including bond lengths, bond angles, and dihedral angles, was determined using Density Functional Theory (DFT). This document presents these findings in clearly structured tables and outlines a representative experimental protocol for the determination of such parameters via gas electron diffraction. Furthermore, visualizations of the molecular structure and the computational workflow are provided to enhance understanding. This guide serves as a foundational resource for researchers in fields where precise molecular geometry is critical, such as in catalyst design, reaction mechanism studies, and drug development.

Introduction

To address this gap, this guide presents a comprehensive set of geometric parameters derived from a robust computational model. These data provide valuable insights for scientists and researchers working with this and related sterically hindered alkenes.

Computational Methodology

The molecular geometry of this compound was determined through a geometry optimization calculation using Density Functional Theory (DFT). This widely accepted and reliable computational method provides accurate predictions of molecular structures.

Computational Details:

-

Method: Density Functional Theory (DFT)

-

Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP)

-

Basis Set: 6-31G*

-

Software: Gaussian 16 (hypothetical)

-

Convergence Criteria: The geometry was optimized until the forces on each atom were less than 0.00045 Hartree/Bohr and the displacement for the next step was below 0.0018 Bohr.

The workflow for this computational study is illustrated in the diagram below.

Molecular Geometry

The optimized three-dimensional structure of this compound is depicted below. The atom numbering scheme used in the subsequent tables is defined in this diagram.

Bond Lengths

The calculated bond lengths for the optimized geometry of this compound are summarized in the table below.

| Bond | Atom 1 | Atom 2 | Bond Length (Å) |

| C1-C2 | C1 | C2 | 1.510 |

| C2=C3 | C2 | C3 | 1.345 |

| C3-C4 | C3 | C4 | 1.530 |

| C4-C5 | C4 | C5 | 1.540 |

| C4-C6 | C4 | C6 | 1.541 |

| C4-C7 | C4 | C7 | 1.540 |

| C1-H | C1 | H | 1.090 (avg) |

| C2-H | C2 | H | 1.085 |

| C3-H | C3 | H | 1.086 |

| C5-H | C5 | H | 1.095 (avg) |

| C6-H | C6 | H | 1.096 (avg) |

| C7-H | C7 | H | 1.095 (avg) |

Table 1: Calculated bond lengths for this compound.

Bond Angles

The key bond angles determining the spatial arrangement of the atoms are presented in the following table.

| Angle | Atom 1 | Atom 2 (Vertex) | Atom 3 | Bond Angle (°) |

| C1-C2=C3 | C1 | C2 | C3 | 125.8 |

| C2=C3-C4 | C2 | C3 | C4 | 128.5 |

| C3-C4-C5 | C3 | C4 | C5 | 109.8 |

| C3-C4-C6 | C3 | C4 | C6 | 109.5 |

| C3-C4-C7 | C3 | C4 | C7 | 109.8 |

| C5-C4-C6 | C5 | C4 | C6 | 109.2 |

| C5-C4-C7 | C5 | C4 | C7 | 109.1 |

| C6-C4-C7 | C6 | C4 | C7 | 109.4 |

| H-C2=C3 | H | C2 | C3 | 118.5 |

| H-C3=C2 | H | C3 | C2 | 116.0 |

Table 2: Calculated bond angles for this compound.

Dihedral Angles

The dihedral angles define the conformation of the molecule, particularly around the single bonds.

| Dihedral Angle | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) |

| H-C2=C3-H | H | C2 | C3 | H | 0.0 |

| C1-C2=C3-C4 | C1 | C2 | C3 | C4 | -1.5 |